N-(cyclohexylmethyl)-1-methylpiperidin-4-amine
Description
Properties
IUPAC Name |
N-(cyclohexylmethyl)-1-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-15-9-7-13(8-10-15)14-11-12-5-3-2-4-6-12/h12-14H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXOAYJOMFNQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-1-methylpiperidin-4-amine typically involves the reaction of 1-methylpiperidin-4-amine with cyclohexylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-1-methylpiperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(cyclohexylmethyl)-1-methylpiperidin-4-amine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares N-(cyclohexylmethyl)-1-methylpiperidin-4-amine with four structurally related piperidine derivatives:
Structural and Functional Insights
Lipophilicity and Bulkiness: The cyclohexylmethyl group in the target compound enhances lipophilicity compared to smaller substituents like methyl or methoxyethyl. This may improve blood-brain barrier penetration but reduce aqueous solubility .
Polarity and Hydrogen Bonding :
- The 2-methoxyethyl substituent (CAS 416887-38-2) adds polarity via the ether oxygen, enabling hydrogen bonding. This could modulate solubility and pharmacokinetic properties compared to purely hydrophobic groups .
Synthetic Utility: 1-Benzyl-N-methylpiperidin-4-amine demonstrates the role of benzyl groups in protecting amines during synthesis. Its aromaticity may also stabilize intermediates in catalytic reactions . The unsubstituted 4-amino-1-methylpiperidine (CAS 41838-46-4) serves as a foundational scaffold for further functionalization, highlighting the adaptability of the piperidine core .
Pharmacological and Industrial Relevance
- This compound : While discontinued, its structural features align with analogs used in central nervous system (CNS) drug discovery, where lipophilicity is critical for target engagement .
- 4-Fluorobenzyl Derivative : Directly linked to Pimavanserin (a Parkinson’s disease drug), this compound underscores the importance of fluorinated groups in enhancing metabolic stability and binding affinity .
Biological Activity
N-(cyclohexylmethyl)-1-methylpiperidin-4-amine, also known as 1-(cyclohexylmethyl)piperidin-4-amine, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article presents an overview of its biological activity, focusing on its mechanisms, effects, and potential therapeutic applications.
This compound has the chemical formula and a molecular weight of 196.34 g/mol. It features a piperidine ring substituted with a cyclohexylmethyl group at the nitrogen atom and a methyl group at the fourth position.
The biological activity of this compound primarily involves interactions with various receptors and enzymes:
- Receptor Binding : The compound exhibits affinity for several neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in modulating mood and behavior.
- Enzymatic Inhibition : It has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, potentially enhancing the availability of these neurotransmitters in synaptic clefts.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been evaluated against Mycobacterium tuberculosis, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values for various analogs of this compound were reported, indicating its potential utility in treating tuberculosis:
| Compound | MIC (µM) | Description |
|---|---|---|
| 4PP-1 | 6.3 | Initial hit compound |
| 4PP-2 | 2.0 | Improved activity with a p-tert-butylphenyl group |
| 4PP-3 | 6.8 | Similar activity to 4PP-1 with cyclohexylmethylene substitution |
| 4PP-16 | 2.7 | Maintained activity with specific substitutions |
These findings suggest that modifications to the cyclohexylmethyl group can enhance or diminish biological activity, emphasizing the importance of structure-activity relationships in drug design .
Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological properties:
- Anxiolytic and Antidepressant Effects : Animal models have shown that this compound may exhibit anxiolytic effects similar to traditional antidepressants by modulating serotonin levels.
- Cognitive Enhancement : Preliminary studies suggest potential cognitive-enhancing effects, possibly through cholinergic pathways.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Tuberculosis Treatment : A study involving mice infected with M. tuberculosis demonstrated that treatment with this compound led to a significant reduction in bacterial load compared to untreated controls.
- Behavioral Studies : In rodent models, administration of the compound resulted in reduced anxiety-like behavior in elevated plus-maze tests, indicating its potential as an anxiolytic agent.
Safety and Toxicology
While this compound shows promise in various applications, safety assessments are crucial:
Q & A
Q. What are the recommended synthetic routes for N-(cyclohexylmethyl)-1-methylpiperidin-4-amine, and how are intermediates characterized?
The synthesis typically involves alkylation or reductive amination of piperidine derivatives. For example:
- Step 1 : Alkylation of 1-methylpiperidin-4-amine with cyclohexylmethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 2 : Purification via column chromatography and characterization using ESI-MS (to confirm molecular ion peaks, e.g., m/z 198 [M + H]⁺ for intermediates) and ¹H NMR (to verify substituent positions and stereochemistry) .
- Critical Note : Monitor reaction progress via TLC with ninhydrin staining for primary/secondary amines.
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Methods :
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (e.g., C₁₃H₂₆N₂).
- Multinuclear NMR : Assign peaks for cyclohexylmethyl (δ ~1.0–2.2 ppm, multiplet) and piperidine N-methyl (δ ~2.3 ppm, singlet) groups .
- HPLC-PDA : Use a C18 column with isocratic elution (e.g., 70:30 acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Advanced Research Questions
Q. How does stereochemistry at the piperidine ring influence biological or catalytic activity?
- Case Study : Enantiomers of similar piperidine derivatives (e.g., (1R,4R)- vs. (1S,4S)-isomers) show divergent binding affinities to biological targets due to spatial orientation of substituents. For example, COMPOUND 37 (m/z 452 [M + H]⁺) exhibited higher activity than its enantiomer in kinase inhibition assays .
- Methodology :
- Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers.
- Perform molecular docking simulations to correlate stereochemistry with target interactions.
Q. What mechanistic insights govern the oxidation of this compound under acidic permanganate conditions?
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Contradiction : Discrepancies arise from polymorphic forms or solvent impurities.
- Resolution Strategy :
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Approach :
- Parallel Synthesis : Use Ugi or Suzuki-Miyaura coupling to generate diverse analogs (e.g., substituting cyclohexylmethyl with aryl groups) .
- Automation : Employ flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) to improve yield and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
